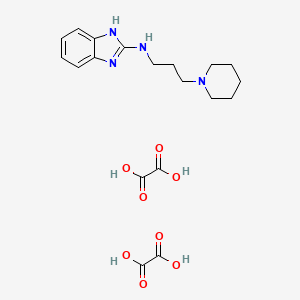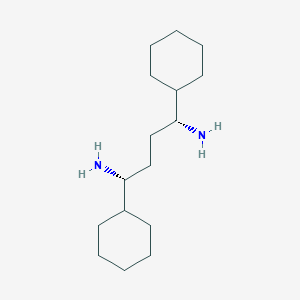
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is an organic compound characterized by two cyclohexyl groups attached to a butane backbone with amine groups at the 1 and 4 positions. This compound is notable for its chiral centers, which give it specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with butane-1,4-diol under specific conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution on the butane-1,4-diol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-1,4-Dicyclohexylbutane-1,4-diamine: This isomer has different stereochemistry, which affects its reactivity and applications.
Cyclohexylamine: A simpler compound with one cyclohexyl group, used in similar applications but with different properties.
Butane-1,4-diamine: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is unique due to its specific stereochemistry and the presence of two cyclohexyl groups. These features confer distinct physical and chemical properties, making it valuable in applications requiring chiral purity and specific reactivity.
Propriétés
Numéro CAS |
647027-91-6 |
|---|---|
Formule moléculaire |
C16H32N2 |
Poids moléculaire |
252.44 g/mol |
Nom IUPAC |
(1R,4R)-1,4-dicyclohexylbutane-1,4-diamine |
InChI |
InChI=1S/C16H32N2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h13-16H,1-12,17-18H2/t15-,16-/m1/s1 |
Clé InChI |
FJQIKDKICUYOPV-HZPDHXFCSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](CC[C@H](C2CCCCC2)N)N |
SMILES canonique |
C1CCC(CC1)C(CCC(C2CCCCC2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


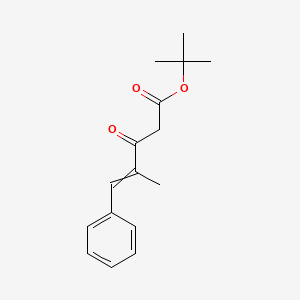
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
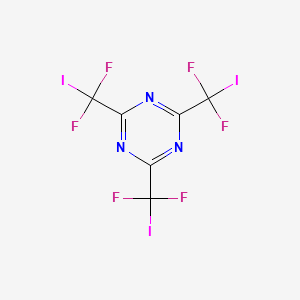
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
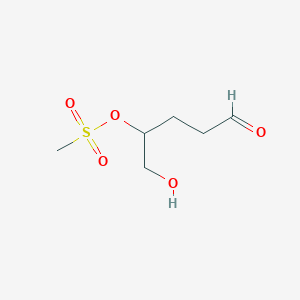
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)

boranyl](/img/structure/B12589583.png)
